7-Methyluric acid

概要

説明

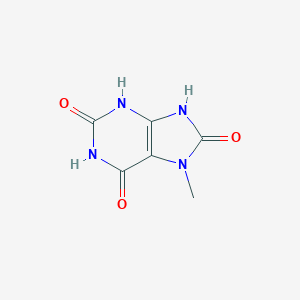

7-Methyluric acid is a methylated derivative of uric acid, a purine derivative. It is a minor urinary metabolite of caffeine and can be detected in the urine of individuals who consume caffeine . The compound has the molecular formula C6H6N4O3 and a molecular weight of 182.14 g/mol . It is a white to beige powder with a melting point greater than 300°C .

準備方法

Synthetic Routes and Reaction Conditions: 7-Methyluric acid can be synthesized from 8H-purin-8-one, 2,6-dichloro-7,9-dihydro-7-methyl- through various synthetic routes

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including methylation reactions under controlled conditions.

化学反応の分析

Types of Reactions: 7-Methyluric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

科学的研究の応用

Chemical Properties and Metabolism

7-Methyluric acid is classified as a methylated purine derivative, specifically a xanthine. It is produced from 7-methylxanthine through the action of the enzyme xanthine dehydrogenase/oxidase. The compound is characterized by its weak basicity and is primarily found in the urine of humans and other organisms as a result of caffeine metabolism .

Inhibition of Uric Acid Crystallization

Recent studies have highlighted the role of this compound in inhibiting the formation of monosodium urate (NaU) crystals, which are implicated in gout. In vitro experiments demonstrated that while 7-methylxanthine was particularly effective at preventing crystal formation, this compound exhibited some inhibitory effects but to a lesser extent. The presence of this compound contributed to an increase in the solubility of NaU, thereby reducing the likelihood of crystallization .

| Compound | Effect on NaU Crystal Formation |

|---|---|

| 7-Methylxanthine | Significant inhibition |

| 1-Methylxanthine | Moderate inhibition |

| 3-Methylxanthine | Moderate inhibition |

| This compound | Weak inhibition |

Role in Caffeine Metabolism

As a metabolite of caffeine, this compound serves as an important biomarker for studying caffeine metabolism. Its presence can indicate metabolic rates and variations among individuals. This application is particularly relevant in pharmacokinetics and toxicology studies where understanding caffeine's effects on human health is crucial .

Measurement of Metabolic Rates

This compound can be utilized as a marker for assessing metabolic rates in clinical settings. Its concentration in urine can provide insights into an individual's metabolic capacity regarding caffeine and related compounds. This application is beneficial for evaluating dietary impacts on metabolism and potential therapeutic interventions for metabolic disorders .

Potential Therapeutic Uses

Although research on therapeutic applications is limited, the modulation of urate levels through compounds like this compound may offer new avenues for treating conditions associated with hyperuricemia, such as gout. Further studies are needed to explore its efficacy and safety as a potential treatment option .

Case Study: Gout Management

A laboratory study investigated the effects of various methylxanthines on urate crystallization, revealing that this compound could help enhance solubility and reduce crystal formation when combined with other compounds like 7-methylxanthine. This finding supports its potential role in managing gout symptoms by preventing urate crystal deposition .

Research Findings: Caffeine Metabolism Variability

Research has shown that individuals metabolize caffeine at different rates, influenced by genetic factors and lifestyle choices. The measurement of metabolites such as this compound can help identify these variances, aiding personalized dietary recommendations and therapeutic strategies for conditions related to caffeine consumption .

作用機序

The mechanism of action of 7-Methyluric acid involves its interaction with various molecular targets and pathways. As a metabolite of caffeine, it may influence adenosine receptors and other purine-related pathways . The compound’s effects are mediated through its structural similarity to other purines, allowing it to participate in biochemical reactions involving purine metabolism .

類似化合物との比較

7-Methylxanthine: Another methylated purine derivative with similar properties and metabolic pathways.

Theobromine: A dimethylxanthine that shares structural similarities with 7-Methyluric acid and is also a metabolite of caffeine.

Theophylline: A methylxanthine used in medicine for its bronchodilator effects.

Uniqueness: this compound is unique due to its specific position of the methyl group at the 7th position, which distinguishes it from other methylated purines. This structural difference influences its metabolic pathways and biological effects .

生物活性

Overview

7-Methyluric acid is a methylated derivative of uric acid and a minor metabolite of caffeine. It is primarily detected in the urine of individuals who consume caffeine, reflecting its role in the metabolic pathways associated with purine derivatives. This compound's biological activity is significant due to its potential effects on health, particularly in relation to gout and other metabolic conditions.

This compound (CAS Number: 612-37-3) is formed through the methylation of uric acid, a process that occurs during caffeine metabolism. The compound can be detected in urine, indicating its excretion following caffeine consumption. Its pharmacokinetics suggest that it distributes across body fluids and can cross biological membranes, similar to other caffeine metabolites .

Target of Action:

As a metabolite of caffeine, this compound may share some of the molecular interactions characteristic of caffeine, including enzyme inhibition and modulation of cellular signaling pathways.

Biochemical Pathways:

The metabolic pathway involves the conversion of caffeine to various metabolites, including this compound. This process is mediated by enzymes such as xanthine oxidase, which plays a crucial role in purine metabolism.

Cellular Effects

Research indicates that this compound may influence cellular functions related to metabolism and signaling. It has been shown to affect gene expression and cellular metabolism, potentially impacting various physiological processes.

Case Studies and Research Findings

- Gout Prevention : A study demonstrated that 7-methylxanthine (a closely related compound) significantly inhibited the formation of monosodium urate crystals, which are implicated in gout. While this compound exhibited weaker effects compared to its methylxanthine counterparts, it still contributed to reducing crystal formation under specific conditions .

- Urinary Excretion Studies : In a population study involving over 2,000 participants, urinary concentrations of various caffeine metabolites were analyzed. The findings indicated that this compound was present at lower concentrations compared to other metabolites like paraxanthine and theobromine, suggesting its role as a minor metabolite in caffeine metabolism .

Research Applications

This compound has several applications in scientific research:

- Analytical Chemistry : Used as a reference compound for studying purine derivatives.

- Biological Research : Investigated for its role as a metabolite in understanding caffeine's effects on health.

- Clinical Studies : Explored for potential implications in conditions like gout due to its interaction with urate crystals.

Data Table: Summary of Biological Activity

特性

IUPAC Name |

7-methyl-3,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNNPKUFPWLTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)NC2=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210106 | |

| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

612-37-3 | |

| Record name | 7-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0040741VCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 7-Methyluric acid (7-MU) is a minor metabolite of theobromine, a methylxanthine found in cocoa. Research suggests that the conversion of 7-methylxanthine (7-MX) to 7-MU is likely mediated by xanthine oxidase. [] This metabolic pathway was further investigated in rats, where researchers found that 3-methylcholanthrene induction, but not phenobarbital, selectively increased the urinary excretion of 6-amino-5-[N-methylformylamino]-1-methyluracil (3,7DAU), indicating the involvement of a 3MC-inducible cytochrome P-450 isozyme in this pathway. []

ANone: While uric acid is often the main component of certain urinary stones, various purine derivatives, including this compound, can be found as admixtures within these stones. [, , ] These admixtures, often present in amounts ranging from trace levels to several milligrams per gram of stone weight, demonstrate a strong positive correlation with the uric acid content. [, ] This suggests a coprecipitation mechanism, where urinary purines, even at concentrations below their saturation limits, integrate into the stone matrix due to the supersaturation of uric acid. [, ] The amount of each purine incorporated seems to be influenced by factors like its average urinary excretion, structural similarity to uric acid, and the concentration of uric acid within the stone. [, ]

ANone: Research suggests that methylxanthines, ubiquitous in various foods and beverages, might contribute to urolithiasis. [, ] These methylxanthines, upon metabolism, yield methylated derivatives of uric acid and xanthine, including this compound, which are then detected in uric acid stones. [] This finding highlights a potential link between dietary methylxanthine intake and the formation of certain types of urinary stones.

ANone: Studies in rats revealed significant differences in the metabolic fates of 1-methylxanthine and 7-methylxanthine. [] 1-Methylxanthine was rapidly oxidized to 1-methyluric acid, making the parent compound nearly undetectable in plasma. Conversely, 7-methylxanthine and its metabolite, this compound, were found in comparable concentrations in both plasma and brain affusate. [] This suggests a much faster rate of metabolism for 1-methylxanthine compared to 7-methylxanthine.

ANone: Research suggests that the dehydrogenase form of xanthine oxidase plays a crucial role in the metabolism of methylxanthines, particularly in the conversion of 1-methylxanthine to 1-methyluric acid. [] This conclusion is supported by the observation that NADH, a product of ethanol metabolism, significantly inhibited 1-methylxanthine oxidation in perfused rat livers. [] This implies that the redox state within the liver can significantly influence the rate of xanthine oxidase-dependent metabolism.

ANone: A study comparing caffeine metabolism in young and elderly men revealed that elderly subjects excreted significantly higher amounts of 1-methyluric acid, this compound, and 1,7-dimethyluric acid. [] This finding suggests that age could be a factor influencing the metabolism and excretion of certain methylxanthine metabolites, including this compound.

ANone: Several analytical methods have been developed for the quantification of this compound in biological samples. * High-performance liquid chromatography (HPLC) combined with capillary electrophoresis (CE) has been successfully employed to determine caffeine and its metabolites, including this compound, in urine samples. [, ] * Another approach utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet detection for the simultaneous analysis of five methyluric acids, including this compound, in blood serum and urine. [] * Thin-layer chromatography, coupled with remission measurement in UV light, has also been used for the quantitative estimation of methylxanthines and methylated uric acids in various biological samples, including blood, urine, and feces. [] These methods offer researchers valuable tools to study the metabolism and excretion of this compound and other related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。